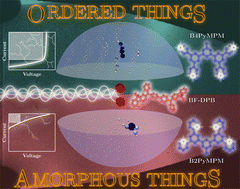Molecularly induced order promotes charge separation through delocalized charge-transfer states at donor–acceptor heterojunctions†
Materials Horizons Pub Date: 2023-10-25 DOI: 10.1039/D3MH00526G
Abstract
The energetic landscape at the interface between electron donating and accepting molecular materials favors efficient conversion of intermolecular charge-transfer (CT) states into free charge carriers (FCC) in high-performance organic solar cells. Here, we elucidate how interfacial energetics, charge generation and radiative recombination are affected by molecular arrangement. We experimentally determine the CT dissociation properties of a series of model, small molecule donor–acceptor blends, where the used acceptors (B2PYMPM, B3PYMPM and B4PYMPM) differ only in the nitrogen position of their lateral pyridine rings. We find that the formation of an ordered, face-on molecular packing in B4PYMPM is beneficial to efficient, field-independent charge separation, leading to fill factors above 70% in photovoltaic devices. This is rationalized by a comprehensive computational protocol showing that, compared to the more amorphous and isotropically oriented B2PYMPM, the higher structural order of B4PYMPM molecules leads to more delocalized CT states. Furthermore, we find no correlation between the quantum efficiency of FCC radiative recombination and the bound or unbound nature of the CT states. This work highlights the importance of structural ordering at donor–acceptor interfaces for efficient FCC generation and shows that less bound CT states do not preclude efficient radiative recombination.


Recommended Literature
- [1] Interfacial thermal transport and structural preferences in carbon nanotube–polyamide-6,6 nanocomposites: how important are chemical functionalization effects?
- [2] Combining catalysis and computational fluid dynamics towards improved process design for ethanol dehydration†
- [3] A rapidly photo-activatable light-up fluorescent nucleoside and its application in DNA base variation sensing†
- [4] XXIX.—Isomeric terpenes and their derivatives.—Part II.—On cymene from various sources
- [5] Crosstalk between arterial components and bioresorbable, 3-D printed poly-l-lactic acid scaffolds†
- [6] Procedure-dependent construction of two isomers of trimeric self-assembled boronic esters†
- [7] Branched [n]rotaxanes (n = 2–4) from multiple dibenzo-24-crown-8 ether wheels and 1,2-bis(4,4′-dipyridinium)ethane axles
- [8] Engineered metalloregulation of azide binding affinity and reduction potential of horse heart myoglobin
- [9] Solvent dependent assembly and disassembly of a hydrogen bonded helical structure in a Co–Mo bimetallic complex†
- [10] Fe/Fe3C modification to effectively achieve high-performance Si–C anode materials†

Journal Name:Materials Horizons
Research Products
-
CAS no.: 157730-74-0
-
CAS no.: 182823-26-3
-
CAS no.: 13194-69-9
-
CAS no.: 121080-96-4









